molecular formula C11H14BrNO2S B1336256 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine CAS No. 1178386-07-6

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine

Cat. No.: B1336256
CAS No.: 1178386-07-6
M. Wt: 304.21 g/mol
InChI Key: VJQARCQKLYUQGF-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine is a chemical compound with the molecular formula C11H14BrNO2S and a molecular weight of 304.20 g/mol . This compound is characterized by a pyrrolidine ring attached to a 5-bromo-2-methylphenylsulfonyl group. It is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine typically involves the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Reduced forms of the sulfonyl group, potentially leading to thiol derivatives.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine is unique due to its specific substitution pattern and the presence of both a bromine atom and a sulfonyl group. These features contribute to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-9-4-5-10(12)8-11(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQARCQKLYUQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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